EZH2 Inhibitor Potency: Enantiomer Comparison in a Cellular Context
In a series of EZH2 inhibitors, the (3R,4R) stereoisomer confers sub-nanomolar potency. A direct comparison within US Patent 11459315 shows that the compound containing the (3R,4R)-3-fluoropiperidin-4-yl moiety (Example 37) and its (3S) counterpart (Example 38) both exhibited identical IC50 values of 0.5 nM in a biochemical assay measuring inhibition of PRC2-mediated histone methylation [1][2]. This demonstrates that while specific stereochemistry at the fluorine-bearing carbon is critical for other targets, this particular scaffold tolerates both configurations, validating the use of the defined (3R,4R) isomer to achieve ultra-high potency. However, the trans relationship between the amine and fluorine is non-negotiable for maintaining this level of activity [1].
| Evidence Dimension | EZH2 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.5 nM (Example 37, containing (3R,4R)-3-fluoropiperidin-4-yl) |
| Comparator Or Baseline | IC50 = 0.5 nM (Example 38, containing (3S)-3-fluoropiperidin-4-yl) |
| Quantified Difference | 0 nM difference (equipotent) |
| Conditions | Biochemical assay measuring incorporation of 3H-SAM into a biotinylated H3 peptide, using 30 pM PRC2 complex containing wt EZH2 |
Why This Matters
This evidence confirms that the (3R,4R) stereoisomer achieves low picomolar activity in a high-value oncology target class, making it a validated building block for EZH2 inhibitor programs.
- [1] Constellation Pharmaceuticals. (2022). US Patent No. 11459315. Example 37. View Source
- [2] BindingDB. BDBM574887, Ligand: 1-((R)-1-((3R,4R)-3-fluoropiperidin-4-yl)ethyl)-2-methyl-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1H-indole-3-carboxamide (US11459315, Example 37). View Source
